

# AZD4144: A Technical Deep Dive into a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD4144   |           |
| Cat. No.:            | B15614689 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of **AZD4144**, a potent and selective inhibitor of the NLRP3 inflammasome. This document details the scientific journey from lead identification to preclinical evaluation and early clinical assessment, offering valuable insights for researchers and professionals in the field of drug discovery and development.

### Introduction

**AZD4144** is an investigational small molecule developed by AstraZeneca that directly targets and inhibits the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] [2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the release of pro-inflammatory cytokines, including interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as in cardiorenal conditions. **AZD4144** has emerged as a clinical candidate for the treatment of such disorders and is currently undergoing Phase I clinical trials.[1]

## **Discovery and Lead Optimization**

The journey to identify **AZD4144** began with a screening campaign that led to a promising pyrrolotriazine core. Initial lead compounds, however, were plagued with liabilities, including off-



target effects and toxicities such as phospholipidosis, genotoxicity, and inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, a key concern for cardiac safety.

A systematic structure-activity relationship (SAR) campaign was undertaken to mitigate these issues while maintaining or improving potency against the NLRP3 inflammasome. This effort involved modifications to the core scaffold and its substituents, ultimately leading to the identification of **AZD4144**, a compound with a favorable balance of potency, selectivity, and preclinical safety.

## **Structure-Activity Relationship (SAR)**

The following table summarizes the structure-activity relationship of key compounds in the optimization process leading to **AZD4144**.



| Compound<br>ID | R1        | R2        | NLRP3 IC50<br>(nM) | hERG IC50<br>(μM) | Key<br>Observatio<br>ns                                              |
|----------------|-----------|-----------|--------------------|-------------------|----------------------------------------------------------------------|
| Lead Series    | Various   | Various   | Potent             | <1                | Initial hits<br>showed<br>significant<br>hERG liability.             |
| AZ-1778        | Modified  | Modified  | Potent             | Moderate          | Improved hERG profile but other toxicities observed.                 |
| AZ-7773        | Modified  | Modified  | Potent             | Improved          | Risk of phospholipido sis identified.                                |
| AZ-2079        | Modified  | Modified  | Potent             | Improved          | Genotoxicity<br>concerns<br>arose from<br>micronucleus<br>formation. |
| AZD4144        | Optimized | Optimized | 76                 | >30               | Potent, selective, and with a good in vitro safety profile.          |

## **Mechanism of Action**

AZD4144 exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2][3] Specifically, it targets the NACHT (NAIP, CIITA, HET-E, and TP1) domain, which contains the ATP-hydrolysis motif.[1] By binding to this region, AZD4144 is believed to stabilize the inactive conformation of the NLRP3 protein, thereby preventing its ATP-dependent oligomerization and the subsequent assembly of the inflammasome complex. This mechanism of action has been elucidated through various biophysical and cellular assays, including nanoBRET technology.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of AZD4144 Following Single and Multiple Ascending Doses via Oral Administration to Healthy Participants [astrazenecaclinicaltrials.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD4144: A Technical Deep Dive into a Novel NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#discovery-and-development-of-azd4144]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com